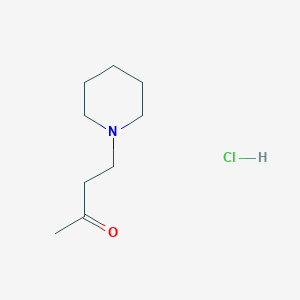
4-(Piperidin-1-yl)butan-2-one hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(Piperidin-1-yl)butan-2-one hydrochloride, also known as 4-Piperidin-1-ylbutyronitrile hydrochloride (4-PBHCl), is a synthetic organic compound that is used in a variety of scientific research applications. It is an intermediate in the synthesis of several pharmaceuticals, including some anticonvulsants, anxiolytics, and antipsychotics. In addition, 4-PBHCl has been used as a reagent in organic synthesis, as a catalyst in polymerization reactions, and as a reagent for the preparation of a variety of other compounds.
科学研究应用
Anticancer Applications
Piperidine derivatives, including “4-(Piperidin-1-yl)butan-2-one hydrochloride”, could potentially be used in anticancer treatments. They have shown promising results in inhibiting the growth and proliferation of cancer cells .
Antiviral Applications
Piperidine derivatives have been utilized in the development of antiviral drugs. They could potentially inhibit the replication of viruses, making them a valuable tool in the fight against viral diseases .
Antimalarial Applications
The antimalarial properties of piperidine derivatives make them a potential candidate for the development of new antimalarial drugs .
Antimicrobial and Antifungal Applications
Piperidine derivatives have shown antimicrobial and antifungal properties, suggesting their potential use in treating various bacterial and fungal infections .
Analgesic and Anti-inflammatory Applications
Piperidine derivatives have analgesic and anti-inflammatory properties. They could potentially be used in the development of pain relief and anti-inflammatory drugs .
Anti-Alzheimer Applications
Piperidine derivatives could potentially be used in the treatment of Alzheimer’s disease. They may help in slowing down the progression of the disease and improving the quality of life of patients .
Antipsychotic Applications
Piperidine derivatives have been utilized in the development of antipsychotic drugs. They could potentially be used in the treatment of various psychiatric disorders .
作用机制
Target of Action
Piperidine derivatives are known to play a significant role in the pharmaceutical industry and are present in more than twenty classes of pharmaceuticals .
Mode of Action
Structure-activity relationship studies have indicated that the linkage between quinoline and piperidine is crucial to the inhibitory effect
Biochemical Pathways
Piperidine derivatives are known to be involved in various intra- and intermolecular reactions leading to the formation of substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .
Pharmacokinetics
The compound has a molecular weight of 15524 , which may influence its bioavailability and pharmacokinetic properties.
Result of Action
Piperidine derivatives are known to have various pharmacological applications .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4-(Piperidin-1-yl)butan-2-one hydrochloride. For instance, a study found that 1-(4-tert-butylphenyl)-4-(4-(benzhydryloxy)piperidin-1-yl)butan-1-one, a compound structurally similar to 4-(Piperidin-1-yl)butan-2-one, was evaluated as a novel inhibitor for corrosion of C-steel in HCl (1.0 M) solution . This suggests that the compound’s action can be influenced by the acidity of the environment.
属性
IUPAC Name |
4-piperidin-1-ylbutan-2-one;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO.ClH/c1-9(11)5-8-10-6-3-2-4-7-10;/h2-8H2,1H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGDUUYMJWZKRPN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CCN1CCCCC1.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18ClNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.70 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Piperidin-1-yl)butan-2-one hydrochloride | |
CAS RN |
6631-71-6 |
Source


|
| Record name | NSC57919 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=57919 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

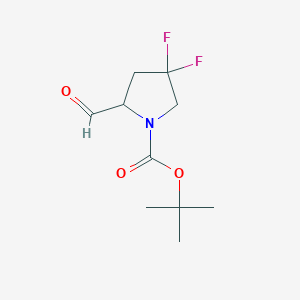
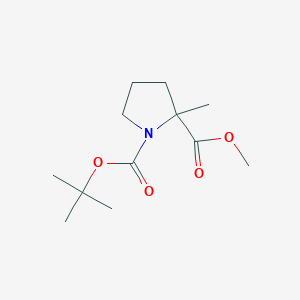
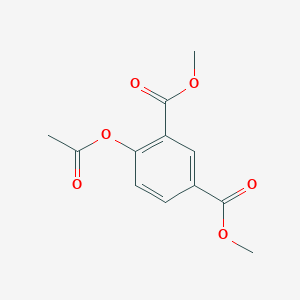

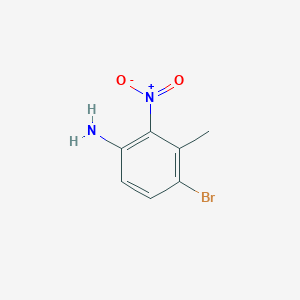

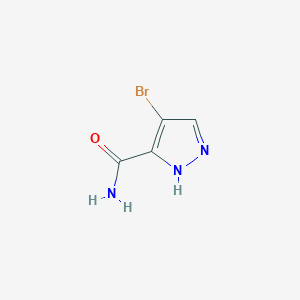
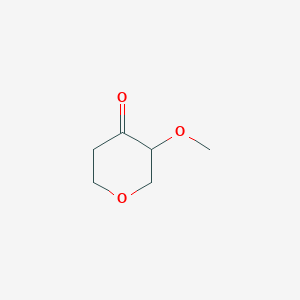
![7-Bromo-4-chloropyrido[3,2-d]pyrimidine](/img/structure/B1290596.png)
![2-[(5-Bromo-2-pyridinyl)amino]-1-ethanol](/img/structure/B1290597.png)
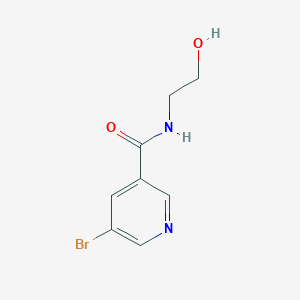
![[1-(2-Phenylethyl)piperidin-3-yl]methanol](/img/structure/B1290609.png)

![1-Benzenesulfonyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid](/img/structure/B1290614.png)